benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the molecular formula C15H19NO2. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids. These alkaloids are known for their wide array of interesting biological activities .
Preparation Methods
The preparation of benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including the use of acyclic starting materials that contain all the required stereochemical information for the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve the use of achiral tropinone derivatives in a desymmetrization process .
Chemical Reactions Analysis
Benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications, including:
Chemistry: It is used in the synthesis of various tropane alkaloids, which have significant biological activities.
Biology: It is used in the study of biological processes and pathways involving tropane alkaloids.
Industry: It is used in the production of chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds, such as:
Tropane alkaloids: These compounds share the same 8-azabicyclo[3.2.1]octane scaffold and have similar biological activities.
Benzyl derivatives: These compounds have similar chemical structures and properties.
The uniqueness of this compound lies in its specific combination of the 8-azabicyclo[3.2.1]octane scaffold and the benzyl group, which gives it distinct chemical and biological properties .
Properties
CAS No. |
95799-01-2 |
---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.3 |
Purity |
95 |
Origin of Product |
United States |
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